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Compound of Interest

Compound Name: VU0366369

Cat. No.: B560471 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific in vivo data for VU0366369 has been identified in publicly available

literature. The following application notes and protocols are based on data from structurally

related M1 muscarinic acetylcholine receptor positive allosteric modulators (PAMs). These

recommendations should serve as a starting point for in vivo studies, and specific parameters

for VU0366369 will require optimization.

Introduction
VU0366369 is understood to be a positive allosteric modulator of the M1 muscarinic

acetylcholine receptor (M1 PAM). M1 receptors are critical for cognitive processes, making

them a key therapeutic target for neurological and psychiatric disorders such as Alzheimer's

disease and schizophrenia.[1][2] M1 PAMs enhance the receptor's response to the

endogenous neurotransmitter, acetylcholine, offering a promising approach to improve

cognitive function.[1][3] This document provides a general framework for conducting in vivo

studies with VU0366369, drawing on established methodologies for similar M1 PAMs.

Data Presentation
The following tables summarize representative in vivo data for other M1 PAMs. This information

can be used to guide dose selection and experimental design for VU0366369.

Table 1: In Vivo Efficacy of Representative M1 PAMs in Rodent Models
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Compound
Animal
Model

Dosing
Route

Effective
Dose Range
(mg/kg)

Efficacy
Endpoint

Reference

VU0453595 Mouse i.p. 10 - 30

Reversal of

cognitive

deficits in

novel object

recognition

[1]

VU0486846 Rat i.p. 3

Enhancement

of recognition

memory

[4]

BQCA Mouse i.p. Not specified

Reversal of

scopolamine-

induced

memory

deficits

[5]

Table 2: Pharmacokinetic Properties of a Representative M1 PAM (VU0453595)

Parameter Mouse Rat

Route of Administration i.p. Not Reported

Brain Penetration (Kp,uu) > 0.9 Not Reported

Half-life (t1/2) Not Reported Not Reported

Note: Kp,uu represents the unbound brain-to-plasma concentration ratio, a key indicator of

CNS penetration. A value close to or greater than 1 is generally considered favorable for

centrally acting drugs.

Signaling Pathway
M1 muscarinic acetylcholine receptors are G-protein coupled receptors (GPCRs) that primarily

couple through the Gq/11 family of G-proteins.[2] Activation of this pathway leads to the
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stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-

bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second

messengers lead to an increase in intracellular calcium and activation of protein kinase C

(PKC), respectively, ultimately modulating neuronal excitability and synaptic plasticity.

VU0366369, as an M1 PAM, is hypothesized to bind to an allosteric site on the receptor,

enhancing the signaling cascade initiated by acetylcholine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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